![molecular formula C11H19O7P B14267732 Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate CAS No. 150858-66-5](/img/structure/B14267732.png)
Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate is an organic compound with a complex structure that includes ester and phosphonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate typically involves the reaction of dimethyl butanedioate with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The ester and phosphonate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s reactivity makes it useful in biochemical studies, where it can be used to modify biomolecules.
Industry: It may be used in the production of various industrial chemicals, although detailed industrial applications are not widely reported.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate involves its reactivity with various molecular targets. The ester and phosphonate groups can interact with different enzymes and proteins, leading to changes in their activity. The exact molecular pathways involved are still under investigation, but the compound’s ability to participate in multiple types of chemical reactions suggests a broad range of potential interactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl butanedioate: A simpler ester with similar reactivity but lacking the phosphonate group.
Dimethyl 2-(dimethoxyphosphorylmethylidene)butanedioate: A closely related compound with methoxy groups instead of ethoxy groups.
Uniqueness
Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate is unique due to the presence of both ester and phosphonate functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research.
Properties
CAS No. |
150858-66-5 |
|---|---|
Molecular Formula |
C11H19O7P |
Molecular Weight |
294.24 g/mol |
IUPAC Name |
dimethyl 2-(diethoxyphosphorylmethylidene)butanedioate |
InChI |
InChI=1S/C11H19O7P/c1-5-17-19(14,18-6-2)8-9(11(13)16-4)7-10(12)15-3/h8H,5-7H2,1-4H3 |
InChI Key |
XWEQPCSPRZFYQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=C(CC(=O)OC)C(=O)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



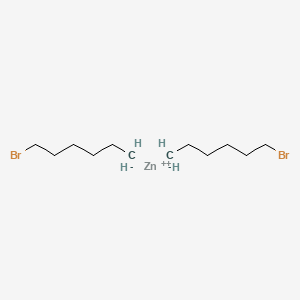
![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)
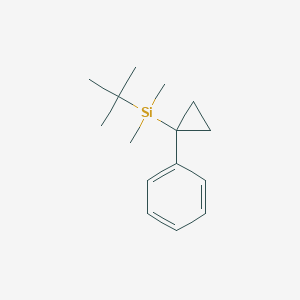
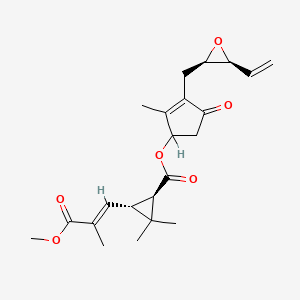
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)

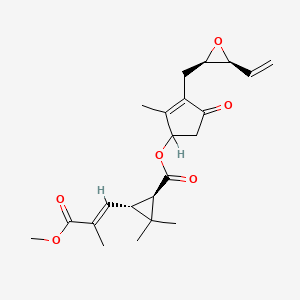
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
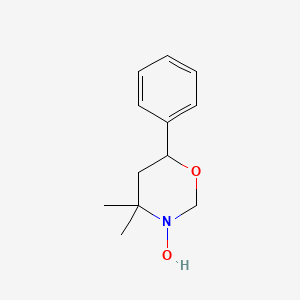
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
